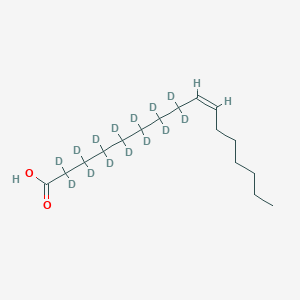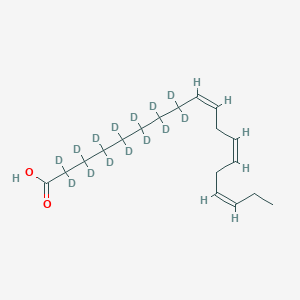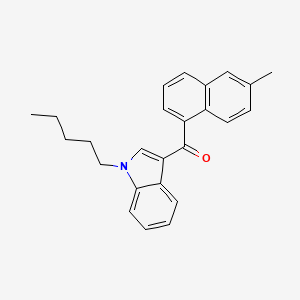
JWH 122 6-methylnaphthyl isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 122 6-methylnaphthyl isomer is a synthetic cannabinoid (CB) that displays high affinities for both CB 1 (K i = 0.69 nM) and CB 2 (K i = 1.2 nM) receptors . It has been detected in commercially available herbal products . The isomer differs from JWH 122 in that the methyl group is attached to the naphthyl rings at the 6, rather than the 4, position .
Molecular Structure Analysis
The molecular formula of JWH 122 6-methylnaphthyl isomer is C25H25NO . The InChi Code is InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23 (21-10-5-6-12-24 (21)26)25 (27)22-11-8-9-19-16-18 (2)13-14-20 (19)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of JWH 122 6-methylnaphthyl isomer is 355.5 . It is soluble in DMF and DMSO at 15 mg/ml, and in ethanol at 5 mg/ml .Scientific Research Applications
Forensic Analysis and Separation Techniques :
- Rácz et al. (2016) developed a liquid chromatographic method for the analysis of JWH-122 and its methyl isomers, emphasizing the challenges in separating these compounds due to their structural similarities (Rácz et al., 2016).
Regioisomeric Differentiation :
- Kusano et al. (2016) demonstrated a method to differentiate the regioisomers of JWH-122 and JWH-210, highlighting the importance of such differentiation in forensic toxicology (Kusano et al., 2016).
Metabolic Studies :
- Davidsen et al. (2019) investigated the in vitro metabolism and hepatic intrinsic clearance of JWH-122 and its ω-halogenated analogues, providing insights into the metabolic processing and potential toxicological profiles of these compounds (Davidsen et al., 2019).
- De Brabanter et al. (2013) explored the in vitro and in vivo metabolisms of JWH-122, contributing to the understanding of its pharmacokinetic properties (De Brabanter et al., 2013).
Analytical Techniques :
- Kernalléguen et al. (2018) used MALDI-MS^3 imaging to differentiate positional isomers of synthetic cannabinoids, including JWH-122, in human hair samples, showcasing advanced analytical methodologies for detecting these compounds (Kernalléguen et al., 2018).
Differentiation of Isomers :
- Belal et al. (2018) focused on the differentiation of methylated indole ring regioisomers of JWH-007, a related compound, using GC-MS and GC-IR studies, which is relevant for understanding the isomeric differences in similar compounds like JWH-122 (Belal et al., 2018).
Pharmacological Effects :
- Martínez et al. (2021) conducted an observational study to evaluate the acute pharmacological effects of JWH-122 and JWH-210, providing valuable insights into the physiological impact of these synthetic cannabinoids (Martínez et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-19-16-18(2)13-14-20(19)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZBPEQODUAQNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017311 |
Source


|
| Record name | JWH-122 6-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 122 6-methylnaphthyl isomer | |
CAS RN |
1427325-68-5 |
Source


|
| Record name | JWH-122 6-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
![Ethanone, 1-(4-aminobicyclo[2.2.2]oct-1-yl)- (9CI)](/img/no-structure.png)
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)

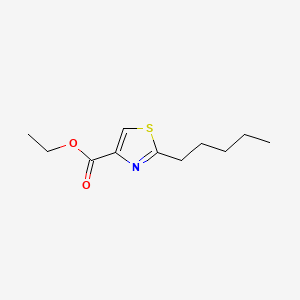
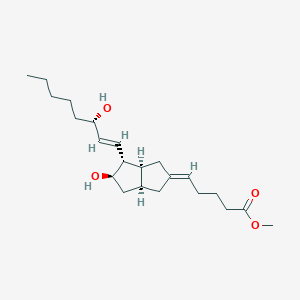
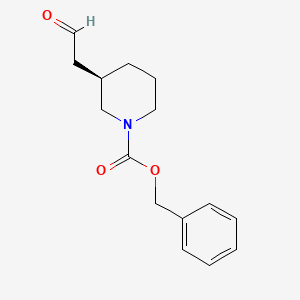
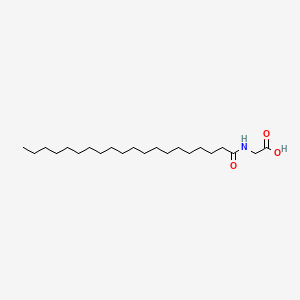
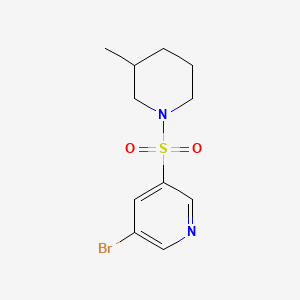
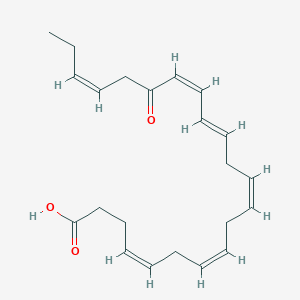
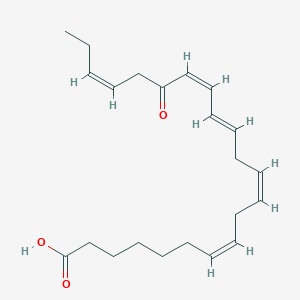
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)
